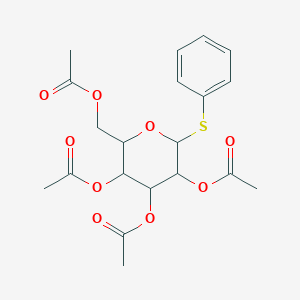
(2R,3R,4S,5R,6S)-2-(アセトキシメチル)-6-(フェニルチオ)テトラヒドロ-2H-ピラン-3,4,5-トリイル トリアセテート
説明
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H24O9S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
作用機序
Target of Action
It is known that this compound is widely employed in the field of biomedicine and serves a multitude of purposes .
Mode of Action
It is known to function as a substrate in meticulous biochemical investigations, aiding in the comprehensive exploration of glycan-binding proteins and their intricate interactions .
生物活性
The compound (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological activities. It features a tetrahydropyran ring with multiple acetoxy groups and a phenylthio moiety, which may contribute to its biological properties. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C20H24O9S
- Molecular Weight : 440.46 g/mol
- CAS Number : 23661-28-1
- Purity : 98%
Synthesis
The synthesis of this compound typically involves the acetylation of precursor molecules using acetic anhydride under controlled conditions. The reaction may be catalyzed by pyridine to enhance yield and selectivity. Subsequent purification steps like recrystallization or chromatography are employed to achieve high purity.
Antimicrobial Activity
Research indicates that compounds similar to (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate exhibit significant antimicrobial properties. For instance:
- A study reported that tetrahydropyran derivatives showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The phenylthio group is hypothesized to enhance the lipophilicity of the compound, facilitating better membrane penetration and antimicrobial efficacy .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines:
- In vitro studies demonstrated that the compound exhibits selective cytotoxicity against human cancer cell lines while sparing normal cells .
- The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers .
The biological activity of this compound can be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The acetoxy groups may undergo hydrolysis within cells, releasing acetic acid that could modulate enzyme activity involved in metabolic pathways.
- Receptor Interaction : The structure allows for potential interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyran derivatives including our compound found that it exhibited significant antimicrobial activity against a panel of pathogens. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | Strong |
| (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate | 8 | Very Strong |
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on cytotoxicity against cancer cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | High |
| MCF-7 | 15.0 | Moderate |
| Normal Fibroblasts | >100 | Low |
This data highlights the selective cytotoxicity of the compound towards cancer cells compared to normal cells.
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-OBKDMQGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















